molecular formula C19H17NO6S B11152353 (2-oxochromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]propanoate

(2-oxochromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]propanoate

Cat. No.: B11152353
M. Wt: 387.4 g/mol
InChI Key: RXWHQXBGKPZDMD-ZDUSSCGKSA-N
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Description

(2-oxochromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]propanoate is a complex organic compound that combines a chromone derivative with a sulfonylamino propanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-oxochromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]propanoate typically involves multi-step organic reactions. One common method starts with the preparation of the chromone derivative, followed by the introduction of the sulfonylamino propanoate group through a series of condensation and substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using automated systems to control reaction parameters. The process might include steps such as crystallization, filtration, and purification to obtain the final product in a form suitable for commercial use.

Chemical Reactions Analysis

Types of Reactions

(2-oxochromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]propanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the chromone ring or the sulfonylamino group.

    Reduction: Reduction reactions can target the carbonyl groups present in the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pH levels, and solvents to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2-oxochromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]propanoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with specific proteins and enzymes makes it a useful tool in biochemical assays.

Medicine

Medically, this compound has potential applications as a therapeutic agent. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (2-oxochromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]propanoate involves its interaction with molecular targets such as enzymes or receptors. The chromone moiety can bind to active sites, while the sulfonylamino group may enhance binding affinity or specificity. This dual interaction can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2-oxochromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]propanoate apart is its combination of a chromone derivative and a sulfonylamino propanoate group. This unique structure provides a versatile platform for various chemical modifications and applications, making it a valuable compound in multiple research and industrial fields.

Properties

Molecular Formula

C19H17NO6S

Molecular Weight

387.4 g/mol

IUPAC Name

(2-oxochromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]propanoate

InChI

InChI=1S/C19H17NO6S/c1-12-3-8-16(9-4-12)27(23,24)20-13(2)19(22)25-15-7-5-14-6-10-18(21)26-17(14)11-15/h3-11,13,20H,1-2H3/t13-/m0/s1

InChI Key

RXWHQXBGKPZDMD-ZDUSSCGKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C)C(=O)OC2=CC3=C(C=C2)C=CC(=O)O3

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)OC2=CC3=C(C=C2)C=CC(=O)O3

Origin of Product

United States

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